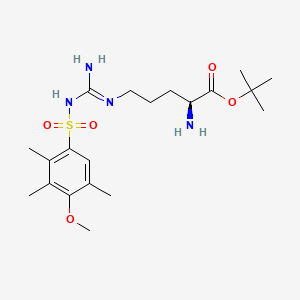

H-Arg(Mtr)-Otbu

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFURAIFTCMANS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Integration of H Arg Mtr Otbu in Peptide Synthesis

H-Arg(Mtr)-Otbu in Solid-Phase Peptide Synthesis (SPPS) Protocols

In SPPS, where a nascent peptide is assembled on a polymeric support, the choice of protected amino acid derivatives is critical for the success of the synthesis. nih.gov

The most common application of this arginine derivative is within the fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) synthesis strategy. mdpi.com In this approach, the temporary N-α-protecting group is the base-labile Fmoc group, while permanent side-chain protecting groups are acid-labile, a concept known as orthogonal protection. peptide.com The this compound building block fits perfectly within this scheme, typically used in its N-α-Fmoc protected form, Fmoc-Arg(Mtr)-OH.

The Mtr group on the arginine side chain and the tBu group on the C-terminus are stable to the mild basic conditions (commonly 20% piperidine (B6355638) in DMF) used to remove the Fmoc group at each cycle of peptide elongation. peptide.com Both the Mtr and tBu groups are designed to be removed simultaneously with the cleavage of the completed peptide from the solid support using strong acid, typically trifluoroacetic acid (TFA). peptide.com

However, the Mtr group is known for its high acid stability, which can complicate the final deprotection step. Complete removal of the Mtr group often requires prolonged exposure to TFA (2 hours or more) and the inclusion of specific scavengers in the cleavage cocktail. thermofisher.com Thioanisole (B89551) is a common scavenger used to accelerate the removal of the Mtr group. In some cases, particularly with multiple arginine residues, incomplete Mtr group removal can occur, necessitating alternative cleavage reagents or protocols to ensure the integrity of the final peptide. peptide.com

In conventional C-to-N solid-phase peptide synthesis, the process begins with the covalent attachment of the C-terminal amino acid to the resin. peptide.com For peptides with arginine at the C-terminus, the derivative Fmoc-Arg(Mtr)-OH is coupled to a suitable resin, such as a Wang or PAM resin. google.compeptide.com

Once the first amino acid is anchored, the peptide chain is elongated sequentially. In this process, the N-α-Fmoc group is removed from the resin-bound amino acid, and the next N-α-Fmoc protected amino acid (e.g., Fmoc-Arg(Mtr)-OH) is activated and coupled to the newly exposed free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide2.com The compound this compound itself, with its free amine, is not directly used for stepwise C-to-N elongation but is a key structural component of the N-protected derivatives that are used.

While the vast majority of SPPS is performed in the C-to-N direction, synthesis in the reverse direction (N-to-C) offers advantages for specific applications, such as the synthesis of certain protease inhibitors that require a free carboxy terminus. google.comresearchgate.net

C-to-N Assembly : As described, this standard method relies on N-α-protected amino acids like Fmoc-Arg(Mtr)-OH for stepwise addition to the growing peptide chain anchored to the resin at its C-terminus. nih.gov

N-to-C Assembly : In this less common "inverse" or "reverse" strategy, this compound is an ideal building block. google.com The synthesis starts by anchoring an amino acid to the resin via its N-terminus. The peptide chain is then elongated by coupling amino acid derivatives that have a free N-α-amino group and a protected C-terminal carboxyl group. This compound fits these requirements perfectly. Its free amine can be coupled to an activated carboxyl group on the resin-bound peptide, while its OtBu-protected C-terminus prevents unwanted polymerization. A patent for this method lists Arg(Mtr)-Otbu as a suitable commercially available derivative for this purpose, with coupling reagents like HATU in the presence of a base being effective for the amide bond formation. google.com

Role in C-Terminal Attachment and Sequential Chain Elongation

Application of this compound in Solution-Phase Peptide Synthesis

In solution-phase synthesis, peptide chains are built in a homogenous solution, often by coupling smaller, protected peptide fragments. This compound and its derivatives are valuable intermediates in this approach. Research has shown its incorporation into tripeptide tert-butyl esters, such as H-Tyr-Arg(Mtr)-Tyr-OtBu. researchgate.net This fragment, with its free N-terminus, can then be coupled to another amino acid or peptide fragment to create a larger, more complex molecule in solution. The Mtr and OtBu groups provide the necessary side-chain and C-terminal protection during these coupling steps.

Coupling Chemistry of this compound

The formation of the peptide (amide) bond is the central reaction in peptide synthesis. It requires the activation of the carboxylic acid group of one amino acid to make it reactive towards the amino group of the next.

When using the N-Fmoc protected version of this compound, i.e., Fmoc-Arg(Mtr)-OH, its carboxyl group must be activated for coupling. The selection of the coupling reagent is critical for achieving high efficiency, minimizing side reactions, and preventing racemization. peptide2.compeptide.com

Modern peptide synthesis predominantly uses in situ activating reagents, which convert the protected amino acid into a highly reactive species directly in the reaction vessel. These reagents are typically based on phosphonium (B103445) or aminium salts.

| Coupling Reagent | Abbreviation | Activating Species Generated | Key Characteristics |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt ester | Widely used, efficient, and cost-effective. Generates HOBt as a by-product. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt ester | Highly efficient due to the lower pKa and anchimeric assistance of the resulting HOAt leaving group. Recommended for difficult or sterically hindered couplings. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt ester | Phosphonium salt-based reagent, known for high coupling efficiency. |

| Diisopropylcarbodiimide | DIC | Symmetric Anhydride or OBt/Oxyma ester | A carbodiimide (B86325) often used in combination with an additive like HOBt or OxymaPure to form an active ester and suppress racemization. mdpi.compeptide.com |

| Ethyl Cyanohydroxyiminoacetate | OxymaPure | Oxyma ester | An additive used with carbodiimides or as the basis for aminium salts (e.g., COMU). Considered a safer and highly effective alternative to HOBt-based reagents. mdpi.com |

The coupling reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). google.com A tertiary base, such as N,N-diisopropylethylamine (DIEA), is required to deprotonate the incoming amino acid's ammonium (B1175870) salt and to facilitate the activation reaction. nih.gov For sterically hindered couplings, such as those involving arginine derivatives, more potent reagents like HATU are often preferred to ensure the reaction goes to completion. google.com

Optimization of Coupling Efficiency with this compound

Achieving high coupling efficiency is paramount in SPPS to ensure the desired peptide is synthesized with high purity and yield. The sterically hindered nature of the Mtr protecting group on the arginine side chain can impede the coupling reaction. wiley-vch.de Therefore, the choice of coupling reagents and reaction conditions is critical.

Coupling Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used to activate the carboxylic acid of the incoming amino acid. google.comnih.gov To enhance efficiency and suppress racemization, these are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govgoogle.com Uronium/aminium-based reagents, such as HBTU, HATU, and COMU, are also highly effective, particularly for difficult couplings. researchgate.net Research has shown that COMU, an Oxyma-based reagent, can be superior to HOBt-based reagents like HBTU, especially when using microwave-assisted synthesis to accelerate the reaction. researchgate.net

Reaction Conditions: The solvent plays a crucial role in the efficiency of the coupling reaction. While N,N-dimethylformamide (DMF) is a standard solvent in SPPS, others like N-methyl-2-pyrrolidone (NMP) may be used to improve solubility and coupling outcomes. Temperature is another key parameter. While elevated temperatures can increase reaction rates, they can also promote side reactions. google.com A strategy of performing an initial coupling at room temperature followed by a shorter period at a higher temperature has been suggested to balance efficiency and side reactions. google.com

Table 1: Coupling Reagent Performance with Arginine Derivatives

| Coupling Reagent | Additive | Key Findings | Reference(s) |

|---|---|---|---|

| DIC | OxymaPure | Achieved >99% coupling efficiency after 120 minutes. | nih.gov |

| HBTU | HOBt/DIPEA | Effective under standard conditions; multiple couplings may be needed for high-loading resins. | researchgate.net |

| COMU | - | Superior to HBTU in microwave-assisted synthesis, yielding 84% versus 39% for HBTU at 50°C. | researchgate.net |

Strategies for Minimizing Side Reactions During this compound Coupling

The primary side reaction of concern during the coupling of arginine derivatives is the formation of δ-lactam. google.comnih.govrsc.org This intramolecular cyclization occurs when the activated carboxylic acid reacts with the nucleophilic guanidino side chain, leading to an inactive species and resulting in deletion sequences in the final peptide. google.comrsc.org

Minimizing δ-Lactam Formation:

Protecting Group Choice: The Mtr group is one of several sulfonyl-based protecting groups used for arginine. While it is effective, its removal requires strong acidic conditions, which can lead to other side reactions. sigmaaldrich.compeptide.com Alternative protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are more acid-labile but can also be prone to δ-lactam formation. nih.govmdpi.com Studies have revisited the use of the NO2 group, which shows a lower tendency for δ-lactam formation compared to Pbf. nih.govmdpi.com

Coupling Chemistry: The use of carbodiimide coupling methods can create a more acidic environment, which reduces the nucleophilicity of the guanidino side chain and thus minimizes δ-lactam formation, even at elevated temperatures. google.com Pre-activation of the amino acid can also prevent side reactions like guanidinylation, where the activation reagent reacts with free amino groups. iris-biotech.de

Solvent Composition: The choice of solvent can influence the rate of intramolecular cyclization. It has been shown that adjusting the composition of binary solvent mixtures can be a tool to suppress Arg-lactamisation. rsc.org

Other Potential Side Reactions:

Sulfonation of Tryptophan: During the final cleavage and deprotection with strong acids like trifluoroacetic acid (TFA), the cleaved Mtr group can modify tryptophan (Trp) residues. sigmaaldrich.com This can be mitigated by using Boc (tert-butoxycarbonyl) protection on the indole (B1671886) nitrogen of tryptophan. sigmaaldrich.compeptide.com

Incomplete Deprotection: The Mtr group is relatively acid-stable, and its complete removal can be challenging, sometimes requiring extended reaction times or stronger acid conditions, which can in turn promote other side reactions. peptide.comthermofisher.com Careful optimization of the cleavage cocktail, often including scavengers like thioanisole, is necessary. sigmaaldrich.compeptide.com

Table 2: Strategies to Mitigate Side Reactions with Arginine Derivatives

| Side Reaction | Mitigation Strategy | Mechanism/Rationale | Reference(s) |

|---|---|---|---|

| δ-Lactam Formation | Use of carbodiimide coupling reagents. | Creates a more acidic coupling environment, reducing side chain nucleophilicity. | google.com |

| δ-Lactam Formation | Adjusting binary solvent mixture composition. | The solvent can influence the rate of the intramolecular cyclization reaction. | rsc.org |

| δ-Lactam Formation | Use of alternative protecting groups (e.g., NO2). | The NO2 group has been shown to have a lower propensity for δ-lactam formation compared to Pbf. | nih.govmdpi.com |

| Sulfonation of Trp | Use of Fmoc-Trp(Boc)-OH. | The Boc group protects the indole side chain from modification by the cleaved Mtr group during acidolysis. | sigmaaldrich.compeptide.com |

Protective Group Chemistry of the Mtr Moiety and Tbu Ester in Arginine Derivatives

Overview of Guanidino Protecting Groups for Arginine in Peptide Synthesis

The guanidino group of arginine is strongly basic, with a pKa of approximately 12.5, meaning it is protonated under most physiological and synthetic conditions. nih.gov While this protonation reduces its nucleophilicity, protection is still necessary to improve solubility in organic solvents used in solid-phase peptide synthesis (SPPS) and to prevent side reactions. nih.gov

Over the years, several protecting groups have been developed for the arginine side chain. In Boc (tert-butoxycarbonyl) chemistry, nitro (NO2) and tosyl (Tos) groups have been commonly used. peptide.comgoogle.com However, the removal of the NO2 group can sometimes lead to the formation of ornithine, and the Tos group requires harsh cleavage conditions with liquid hydrogen fluoride (B91410) (HF). peptide.comgoogle.com

In Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which utilizes milder deprotection conditions, sulfonyl-based protecting groups are prevalent. peptide.com These were developed to be more acid-labile than the Tos group. Notable examples include:

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): One of the earlier sulfonyl-based groups developed for Fmoc synthesis. mdpi.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Developed as a more acid-labile alternative to Mtr. nih.govub.edu

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Currently one of the most widely used groups, as it is even more acid-labile than Pmc. nih.govpeptide.comomizzur.com

The tert-butyl (tBu) ester is a common protecting group for the C-terminus and for the side chains of acidic amino acids like aspartic acid and glutamic acid in Fmoc SPPS. peptide.com It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by acids like trifluoroacetic acid (TFA), which are often used for the final deprotection and cleavage of the peptide from the resin support. biosynth.compeptide.com

Mtr Group Stability and Reactivity Profile in Synthetic Conditions

The Mtr group was introduced as a valuable protecting group for the guanidino function of arginine, particularly in the context of Fmoc-based peptide synthesis. mdpi.comjst.go.jp Its stability and reactivity profile dictate its suitability for specific synthetic strategies.

The Mtr group is classified as an acid-labile protecting group. peptide.com However, its cleavage requires relatively strong acidic conditions. It is stable to the repetitive treatments with piperidine (B6355638) used to remove the N-terminal Fmoc group during peptide chain elongation. chempep.com It is also resistant to neat TFA to some extent, which allows for some selectivity in deprotection strategies. rsc.orgrsc.org Complete removal of the Mtr group is typically achieved with stronger acid cocktails, often containing TFA in the presence of scavengers, or with stronger acids like trimethylsilyl (B98337) bromide (TMSBr) or trifluoromethanesulfonic acid (TFMSA). peptide.commdpi.comsigmaaldrich.comthermofisher.com

The development of arginine protecting groups has been driven by the need for increased acid lability to allow for milder final deprotection conditions, thereby minimizing side reactions. The Mtr group is significantly less acid-labile than the more modern Pmc and Pbf groups. peptide.comsigmaaldrich.com

The order of acid lability for these common sulfonyl-based protecting groups is generally considered to be: Pbf > Pmc > Mtr . peptide.com This difference in lability has practical implications for peptide synthesis. While the higher stability of Mtr can be advantageous in certain complex syntheses requiring orthogonal protection schemes, it often necessitates longer deprotection times or harsher acidic conditions for its complete removal. sigmaaldrich.comthermofisher.com This can be particularly problematic in peptides containing multiple arginine residues or other sensitive amino acids like tryptophan. peptide.comsigmaaldrich.com The use of Pbf is now often recommended because its deprotection is typically complete within a few hours under standard TFA-based cleavage conditions. thermofisher.com

| Protecting Group | Abbreviation | Relative Acid Lability | Common Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Low | TFA/thioanisole (B89551), TMSBr, TFMSA; prolonged treatment may be needed (up to 24h). peptide.comsigmaaldrich.comthermofisher.com | Resistant to neat TFA, but cleavage can be slow, leading to potential side reactions with sensitive residues. rsc.orgsigmaaldrich.com |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Medium | TFA-based cocktails; faster than Mtr but can still require several hours. thermofisher.com | More acid-labile than Mtr; cleavage can still be slow with multiple Arg(Pmc) residues. thermofisher.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High | TFA-based cocktails; typically complete within 2-4 hours. thermofisher.com | Most commonly used in Fmoc SPPS due to its high acid lability and efficient cleavage. peptide.comthermofisher.com |

| Tosyl | Tos | Very Low | Anhydrous HF. mdpi.com | Primarily used in Boc chemistry; requires very harsh cleavage conditions. peptide.com |

Acid Lability of the Mtr Protecting Group

Deprotection Strategies for H-Arg(Mtr)-Otbu and Peptide-Bound Arg(Mtr)

The cleavage of the Mtr group from the guanidino function and the tBu ester from the carboxyl terminus is typically performed simultaneously in the final deprotection step of the peptide synthesis.

The standard procedure for deprotecting Arg(Mtr)-containing peptides involves treatment with a strong acid cocktail. A common reagent is TFA, but its efficacy is significantly enhanced by the addition of nucleophilic scavengers. peptide.com

Acid Reagents: While TFA is the most common acid, stronger acids like trimethylsilyl bromide (TMSBr) can achieve cleaner and faster deprotection of Arg(Mtr) residues, sometimes in as little as 15 minutes. sigmaaldrich.com Other strong acids like trifluoromethanesulfonic acid (TFMSA) are also effective. mdpi.comthermofisher.com

Scavengers: During acidolysis, the cleaved protecting groups can generate reactive cationic species that can modify sensitive amino acid residues, particularly tryptophan and tyrosine. sigmaaldrich.comsigmaaldrich.com Thioanisole is a frequently used scavenger that not only traps these cations but also accelerates the removal of the Mtr group. rsc.orgsigmaaldrich.com Phenol (B47542) is another common scavenger used to protect tyrosine and tryptophan residues. peptide.comwpmucdn.com A typical cleavage cocktail for Arg(Mtr) deprotection is 5% phenol in TFA. peptide.compeptide.com The use of a scavenger cocktail containing reagents like thioanisole, phenol, water, and triisopropylsilane (B1312306) (TIS) is crucial to suppress side reactions, such as the O-sulfonation of serine and threonine or the N-sulfonation of arginine itself, which can occur from the cleaved sulfonyl group. sigmaaldrich.comwpmucdn.comnih.gov

Kinetic studies and practical experience have shown that the deprotection of the Mtr group can be a slow process. thermofisher.com The complete removal can take anywhere from a few hours to as long as 24 hours, especially when multiple Arg(Mtr) residues are present in the peptide chain. sigmaaldrich.com This slow deprotection rate is a significant drawback of using the Mtr group.

Researchers often monitor the progress of the deprotection reaction using High-Performance Liquid Chromatography (HPLC). peptide.comsigmaaldrich.compeptide.com This allows for the optimization of cleavage times to ensure complete removal of the Mtr group while minimizing the degradation of the peptide due to prolonged exposure to strong acid. sigmaaldrich.com For instance, one protocol suggests monitoring the cleavage in a solution of 5% phenol in TFA for approximately 7.5 hours. peptide.compeptide.com The slow kinetics necessitate a careful balance between achieving complete deprotection and preserving the integrity of the final peptide product. sigmaaldrich.com

Alternative Deprotection Methodologies for Arg(Mtr)

The standard procedure for the cleavage of the Mtr group from arginine involves treatment with strong acids, typically trifluoroacetic acid (TFA). peptide.comnih.gov However, the Mtr group is known for its high acid stability compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comthermofisher.com This stability necessitates prolonged exposure to TFA, often for 3 to 12 hours, and even up to 24 hours when multiple Arg(Mtr) residues are present in a peptide sequence. thermofisher.com Such extended reaction times can lead to the degradation of sensitive peptides. Consequently, several alternative methodologies have been developed to achieve more efficient and cleaner deprotection.

Stronger acid systems can be employed for more rapid cleavage. A prominent and effective alternative is the use of trimethylsilyl bromide (TMSBr) in TFA, in the presence of a scavenger mixture such as thioanisole, 1,2-ethanedithiol (B43112) (EDT), and m-cresol. thermofisher.com This method has been shown to cleanly deprotect up to four Arg(Mtr) residues within a remarkably short time of 15 minutes at 0°C. Another strong acid system involves trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which offers an alternative to hydrogen fluoride (HF) and TFMSA cleavage cocktails traditionally used in Boc-based synthesis. thermofisher.comsigmaaldrich.com

The choice of cleavage cocktail is critical and is often tailored to the specific peptide sequence. For instance, a common cocktail for Mtr removal in Fmoc chemistry is 95% aqueous TFA, often containing scavengers like phenol (5%). peptide.comthermofisher.compeptide.com The progress of the deprotection is frequently monitored by High-Performance Liquid Chromatography (HPLC) to find a compromise between complete Mtr removal and minimizing side reactions. peptide.com

| Method | Reagents | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Standard TFA | TFA, Water, Scavengers (e.g., Phenol) | 3-24 hours, Room Temperature | Standard, widely used procedure. | thermofisher.com |

| TMSBr | TMSBr, TFA, Thioanisole, EDT, m-cresol | 15 minutes, 0°C | Very rapid; suppresses sulfonation. | thermofisher.com |

| TFA/Thioanisole | TFA, Thioanisole | ~1 hour | Faster than standard TFA. | peptide.comgoogle.com |

| TMSOTf | TMSOTf, TFA, Scavengers | Variable | Alternative to HF; fewer side reactions than TFMSA. | sigmaaldrich.com |

Investigation of Side Reactions Associated with Mtr Cleavage and tBu Ester Deprotection

The acidic conditions required to remove the Mtr and tBu protecting groups are harsh and can initiate a variety of side reactions. The cleavage process generates highly reactive electrophilic species, such as sulfonyl cations from the Mtr group and tert-butyl cations from the OtBu ester. researchgate.net Without effective trapping by scavenger molecules, these reactive intermediates can modify susceptible amino acid residues within the peptide chain. thermofisher.comresearchgate.net

Formation of Sulfonation By-products and Their Prevention

A significant side reaction associated with the cleavage of sulfonyl-based protecting groups like Mtr is the sulfonation of nucleophilic residues. google.com The cleavage of the Mtr group releases a sulfonyl cation that can electrophilically attack the indole (B1671886) ring of tryptophan, leading to sulfonated tryptophan by-products. google.com This side reaction is particularly problematic and its extent can depend on the proximity of the arginine and tryptophan residues in the peptide sequence. google.com

Beyond tryptophan, other residues can also be affected. Studies have identified the formation of O-sulfonated serine and O-sulfonated threonine when their side-chain hydroxyl groups are protected as t-butyl ethers during the TFA-mediated cleavage of Mtr. nih.gov N-sulfonation of the deprotected arginine guanidino group itself has also been reported. nih.gov

Several strategies have been developed to prevent these sulfonation reactions:

Alternative Reagents: The use of the TMSBr/TFA cleavage cocktail has been found to completely suppress the formation of sulfonation by-products, even with unprotected tryptophan.

Scavengers: A scavenger mixture of thioanisole and thiocresol has been shown to be highly effective in minimizing sulfonation. nih.gov

Protecting Group Strategy: The most common and effective method to prevent tryptophan sulfonation is to protect its indole nitrogen with an acid-labile Boc (tert-butyloxycarbonyl) group. The use of Fmoc-Trp(Boc)-OH during synthesis effectively shields the indole ring from electrophilic attack. thermofisher.com

Enzymatic Removal: In cases where sulfonation does occur, the sulfonated peptide by-products can sometimes be converted to the desired product by treatment with the enzyme arylsulfate-sulfohydrolase. nih.gov

Modification of Electron-Rich Amino Acid Side Chains during Mtr Deprotection

During the acidic deprotection of this compound, both the Mtr and tBu groups are cleaved, generating reactive cations that can alkylate electron-rich amino acid side chains. researchgate.net

Tryptophan: The indole side chain of tryptophan is highly susceptible to modification. Besides sulfonation, it can be alkylated by the tert-butyl cation released from the OtBu ester. peptide.com Prolonged exposure to certain scavengers, like EDT in TFA, can also lead to the formation of dithioketal adducts on the tryptophan residue.

Tyrosine: The phenolic ring of tyrosine can be alkylated by tert-butyl cations. researchgate.net

Methionine: The thioether side chain of methionine is prone to oxidation, forming methionine sulfoxide, a reaction catalyzed by acid. It can also be alkylated by tert-butyl cations, which can lead to peptide chain fragmentation via homoserine lactone formation, especially if methionine is at the C-terminus. peptide.com

Cysteine: The sulfhydryl group of cysteine is also a target for alkylation by carbocations. researchgate.net

Strategies for Mitigating Undesired By-product Formation

The primary defense against the side reactions described above is the inclusion of a "scavenger cocktail" in the cleavage reagent. These nucleophilic agents are added in excess to trap the reactive cationic species before they can modify the peptide. thermofisher.com

Common Scavengers and Mitigation Strategies:

| Side Reaction | Susceptible Residues | Causative Agent | Mitigation Strategies | Reference |

| Sulfonation | Trp, Ser, Thr, Arg | Mtr sulfonyl cation | - Use Fmoc-Trp(Boc)-OH. - Use TMSBr cleavage method. - Add thioanisole/thiocresol scavengers. | google.comnih.govnih.gov |

| Alkylation | Trp, Tyr, Met, Cys | t-butyl cation | - Add scavengers: water, TIS, TES, phenol, EDT. - Use scavengers to trap carbocations. | researchgate.netpeptide.com |

| Oxidation | Met, Trp | Acid, atmospheric oxygen | - Add scavengers: EDT, EMS. - Perform cleavage under an inert atmosphere (e.g., N₂). - Use degassed solvents. | thermofisher.com |

| Aspartimide Formation | Asp | Acid/Base catalysis | - Use bulkier side-chain protection for Asp. - Add HOBt to piperidine for Fmoc deprotection. | peptide.comiris-biotech.de |

The composition of the scavenger cocktail must be carefully chosen based on the peptide's amino acid sequence. thermofisher.com Water is often included to act as a scavenger for t-butyl cations. Trialkylsilanes like triisopropylsilane (TIS) and triethylsilane (TES) are highly effective and non-odorous substitutes for thiols like EDT. Thioanisole not only acts as a scavenger but also accelerates the removal of the Mtr group. However, care must be taken as it can sometimes lead to the partial removal of other protecting groups, such as those on cysteine.

Ultimately, a successful deprotection strategy for a peptide containing an Arg(Mtr) residue involves a careful balance of the cleavage reagent's strength, reaction time, and the composition of the scavenger cocktail, often optimized by analytical monitoring of the reaction's progress.

Advanced Applications of H Arg Mtr Otbu in Peptide and Biomolecule Construction

Synthesis of Linear Peptides Containing Arginine Residues

The inclusion of arginine residues is critical for the function of many biologically active peptides, contributing to everything from receptor binding and enzymatic activity to cell penetration. H-Arg(Mtr)-Otbu serves as a key building block in the Fmoc-based solid-phase synthesis of such linear peptides. peptide.com The Mtr group effectively masks the reactive guanidino function of the arginine side chain, preventing undesirable side reactions during peptide chain elongation. nih.gov

In a typical Fmoc/tBu synthesis strategy, the peptide is assembled on a solid support. When an arginine residue is required in the sequence, Fmoc-Arg(Mtr)-OH is commonly used. However, if the arginine is the C-terminal residue, a pre-loaded resin such as Fmoc-Arg(Mtr)-Wang resin would be utilized. The use of this compound is more relevant in solution-phase synthesis or for the preparation of protected peptide fragments that will be subsequently coupled to form a larger linear peptide.

The Mtr group is known for its high acid lability, requiring strong acid conditions for its removal, typically a "cleavage cocktail" containing trifluoroacetic acid (TFA). peptide.compeptide.com While effective, the cleavage of Mtr can be slow, sometimes requiring several hours, especially in peptides containing multiple Mtr-protected arginine residues. peptide.comthermofisher.com This has led to the development of other protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which are more readily cleaved. thermofisher.compeptide.com Nevertheless, Fmoc-Arg(Mtr)-OH remains a widely used and cost-effective option, particularly for peptides with a limited number of arginine residues. peptide.com

| Protecting Group | Relative Deprotection Rate | Cleavage Conditions | Reference |

| Pbf | Fastest | TFA/scavengers (e.g., triisopropylsilane (B1312306), water) | thermofisher.compeptide.com |

| Pmc | Intermediate | TFA/scavengers | thermofisher.compeptide.com |

| Mtr | Slowest | TFA/scavengers (e.g., thioanisole (B89551), phenol) | peptide.compeptide.compeptide.com |

Construction of Complex Peptide Architectures

The versatility of protected amino acid building blocks like this compound extends beyond linear sequences to the synthesis of more intricate peptide structures.

Cyclic Peptides and Peptide Macrocycles Utilizing this compound

Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. The synthesis of cyclic peptides containing arginine can be strategically accomplished using building blocks where the side chain and either the N- or C-terminus are protected.

In a head-to-tail cyclization strategy, a linear precursor peptide is synthesized on a solid support. If the C-terminal residue is arginine, a building block like Fmoc-Arg(Mtr)-OH attached to a highly acid-labile linker is used. After assembly of the linear sequence and removal of the N-terminal Fmoc group, the peptide is cleaved from the resin while keeping the side-chain protecting groups intact. The resulting protected linear peptide, with a free amine and a free carboxylic acid, can then be cyclized in solution. The Mtr group on the arginine side chain would be removed in the final deprotection step, typically with a strong acid cocktail. rsc.org Peptides containing cysteine are also prone to intramolecular disulfide bond formation, leading to cyclic structures. thermofisher.com

Design and Synthesis of Peptide Mimetics and Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their therapeutic properties. Arginine mimetics are of particular interest for modulating protein-protein interactions. nih.gov

This compound can be a starting point for creating arginine analogs. The protected nature of the guanidinium (B1211019) group and the C-terminus allows for selective modification at the N-terminus. For instance, α-guanidino acids, which act as arginine mimetics, can be incorporated into peptides to enhance specificity and affinity for their targets. nih.gov While direct synthesis from this compound is not the primary route for backbone modification, the principles of side-chain protection it embodies are crucial. For example, in the synthesis of peptoids (oligomers of N-substituted glycines), an arginine-like side chain can be introduced, and protecting group strategies are essential to prevent side reactions. rsc.org

Integration into Peptide Conjugates and Functional Biomolecules

Peptide conjugates, where a peptide is linked to another molecule such as a lipid, carbohydrate, or oligonucleotide, are designed to enhance therapeutic delivery, targeting, or function. The synthesis of these conjugates requires orthogonal protecting group strategies to selectively deprotect specific sites for conjugation while the rest of the molecule remains protected.

Research in Enzyme Inhibitor Synthesis Incorporating this compound

Arginine and its derivatives are key components in the design of inhibitors for various enzymes, notably arginase, an enzyme implicated in several diseases. mdpi.com The synthesis of these inhibitors often involves multi-step chemical reactions where protecting groups are essential.

For instance, the synthesis of L-arginine derivatives as inhibitors of aminopeptidase (B13392206) N (APN)/CD13 starts with the protection of the guanidinium group. nih.gov While nitro groups have been used, sulfonyl-based groups like Mtr offer an alternative with different chemical stability. A building block like this compound could be a valuable intermediate in the synthesis of more complex arginine-based inhibitors, where the protected C-terminus allows for further chemical transformations at the N-terminus or coupling to other molecular scaffolds. The synthesis of boronic acid-based arginine isosteres, which are potent arginase inhibitors, also highlights the necessity of sophisticated protecting group strategies to handle the reactive functional groups. mdpi.com

Functionalization of Biomaterials and Nanofibers via Peptide Grafting

The modification of biomaterial surfaces with bioactive peptides is a powerful strategy to enhance cell adhesion, proliferation, and differentiation for tissue engineering applications. mdpi.comfrontiersin.org Arginine-containing peptides, particularly the Arginine-Glycine-Aspartic acid (RGD) sequence, are widely used for this purpose as they mimic extracellular matrix proteins. frontiersin.orgfrontiersin.org

The process of grafting these peptides onto surfaces often involves the synthesis of the peptide first, followed by its covalent attachment to the biomaterial. This compound, as a component of the peptide to be synthesized, plays a role in the initial peptide construction. For example, an RGD peptide would be synthesized using protected amino acids, including a protected arginine derivative like Fmoc-Arg(Mtr)-OH. After the peptide is synthesized and purified, it can be coupled to a nanofiber scaffold. frontiersin.orgnih.gov In some cases, arginine itself is grafted onto a polymer backbone to create a gene delivery system, a process that utilizes protected arginine derivatives like Fmoc-Arg(Pbf)-OH. nih.gov The principles are directly transferable to the use of an Mtr-protected arginine.

| Application | Role of this compound or its Derivatives | Key Research Finding | Reference |

| Bone Regeneration | Component of arginine-presenting peptide hydrogels. | Hydrogels decorated with hydroxyapatite (B223615) via an arginine moiety showed high mechanical strength and supported cell viability. | acs.org |

| Neural Tissue Engineering | Component of RGD peptides for nanofiber functionalization. | Aligned nanofibers functionalized with RGD promoted neural stem cell elongation and proliferation. | nih.gov |

| Cardiac Tissue Engineering | Component of RGD peptides for scaffold functionalization. | RGD-functionalized nanofiber scaffolds enhanced the attachment and proliferation of myoblast cells. | frontiersin.org |

| Gene Delivery | Arginine-grafted bioreducible polymers. | Arginine grafting significantly enhanced transfection efficiency compared to the unmodified polymer. | nih.gov |

Analytical and Characterization Techniques in H Arg Mtr Otbu Research

Chromatographic Methods for Monitoring Synthesis and Purity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool in peptide chemistry. It is employed throughout the synthetic workflow, from monitoring individual reactions to certifying the purity of the final peptide product.

In the context of solid-phase peptide synthesis (SPPS) involving H-Arg(Mtr)-Otbu, HPLC is primarily used to monitor the efficiency of two critical steps: the coupling of the amino acid and the deprotection of the side-chain protecting groups. thermofisher.com The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidino function of arginine is known for its high acid lability, but its removal can be slow and sometimes incomplete, especially in long peptide sequences or when multiple Arg(Mtr) residues are present. thermofisher.com

Researchers optimize cleavage conditions by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. This allows for the determination of the ideal reaction time needed for complete removal of the Mtr group while minimizing potential side reactions, such as the modification of sensitive residues like tryptophan. For instance, the deprotection of Arg(Mtr) can require extended treatment with trifluoroacetic acid (TFA), and HPLC monitoring helps to strike a balance between complete deprotection and peptide degradation. thermofisher.compeptide.com The progress is tracked by observing the disappearance of the peak corresponding to the Mtr-protected peptide and the appearance of the peak for the deprotected product.

Table 1: HPLC Monitoring of Protecting Group Removal

| Monitored Step | Protecting Group | Typical Reagent | Analytical Goal | Reference |

|---|---|---|---|---|

| Side-Chain Deprotection | Arg(Mtr) | Trifluoroacetic Acid (TFA) with scavengers | Track the disappearance of the protected peptide peak and the appearance of the deprotected product peak to optimize reaction time. | thermofisher.com |

| Resin Cleavage | Various | TFA-based cocktails | Confirm complete cleavage of the peptide from the solid support. | thermofisher.com |

| Fmoc Deprotection | Fmoc | Piperidine (B6355638) in DMF | Ensure complete removal of the N-terminal protecting group before the next coupling step. | peptide.com |

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of crude and purified peptides containing this compound. iris-biotech.demtoz-biolabs.com Following synthesis and cleavage from the resin, the peptide sample is dissolved in an appropriate solvent and injected into the HPLC system. mtoz-biolabs.com The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water with an ion-pairing agent like TFA. mtoz-biolabs.comiris-biotech.de

The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks detected, usually at a wavelength of 210-220 nm where the peptide bond absorbs UV light. iris-biotech.deiris-biotech.de It is important to recognize that this method determines the percentage of peptidic content, but does not detect non-UV-active components like water or salts. iris-biotech.de In research, multiple analytical methods, including HPLC and mass spectrometry, are often used in conjunction to provide a comprehensive assessment of peptide purity. researchgate.net For example, a synthesized cyclic peptide, cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-d-Tyr(tBu)-Lys(Z)-), was analyzed by RP-HPLC to confirm its purity, yielding a specific retention time (tR) that serves as an identifying characteristic under defined conditions. snmjournals.org

High-Performance Liquid Chromatography (HPLC) in Process Monitoring

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming that the correct chemical structure has been synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and three-dimensional structure, while Mass Spectrometry (MS) confirms the molecular weight and amino acid sequence.

A suite of two-dimensional (2D) NMR experiments is typically employed for this purpose. uzh.ch

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of individual amino acid residues by revealing scalar (through-bond) couplings between protons. fu-berlin.deuzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons that are close to each other (typically <5 Å), which is crucial for determining the peptide's sequential assignment and three-dimensional fold. fu-berlin.deuzh.ch

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in the assignment process. mdpi.com

While a complete NMR structural determination is a complex process, even simple 1D ¹H NMR spectra, combined with HPLC data, can be used to monitor reactions, such as the removal of protecting groups like the benzyloxycarbonyl (Z) group. snmjournals.org

Table 2: Common NMR Experiments for Peptide Characterization

| Experiment | Information Provided | Application in Peptide Analysis | Reference |

|---|---|---|---|

| 1D ¹H | General proton environment | Quick check of sample integrity, monitoring simple reactions. | snmjournals.org |

| 2D COSY/TOCSY | Through-bond proton-proton correlations | Identification of amino acid spin systems. | fu-berlin.deuzh.ch |

| 2D NOESY/ROESY | Through-space proton-proton correlations | Sequential assignment, determination of 3D structure and conformation. | fu-berlin.deuzh.ch |

| 2D [¹H, ¹³C/¹⁵N] HSQC | Correlation of protons to directly bonded C or N atoms | Backbone and side-chain resonance assignment. | mdpi.com |

Mass spectrometry is a fundamental technique for the characterization of synthetic peptides, providing a rapid and highly accurate measurement of the molecular weight. uab.edu Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis. uab.eduyale.edu

For a peptide containing this compound, ESI-MS analysis would confirm the successful synthesis by matching the experimentally measured mass-to-charge (m/z) ratio to the theoretical value calculated from the peptide's elemental formula. uab.edu For example, the identity of a synthesized cyclic glycopeptide precursor containing an Arg(Mtr) residue was confirmed by ESI-MS, which showed a protonated molecular ion ([M+H]⁺) at m/z 944, matching its expected molecular weight. snmjournals.org Similarly, the molecular weight of another peptide incorporating a modified arginine was confirmed by electrospray mass spectrometry. capes.gov.br

Tandem mass spectrometry (MS/MS) is used for sequence confirmation. libretexts.org In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. yale.edu The fragmentation typically occurs at the peptide bonds, creating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. libretexts.org

Table 3: Example Mass Spectrometry Data for an Arg(Mtr)-Containing Peptide

| Peptide | Technique | Theoretical Mass (Da) | Experimental m/z ([M+H]⁺) | Purpose | Reference |

|---|---|---|---|---|---|

| cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-d-Tyr(tBu)-Lys(Z)-) | ESI-MS | 943.5 | 944 | Molecular Weight Confirmation | snmjournals.org |

| cyclo(-Arg(Pbf)-Gly-Asp(OtBu)-d-3-iodo-Tyr-Lys(Dde)-) | ESI-MS | 1053.3 | 1054 | Molecular Weight Confirmation | snmjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Advanced Techniques for Conformational and Chiral Analysis of Peptides Incorporating this compound

Beyond primary structure and purity, the biological function of a peptide is dictated by its three-dimensional conformation and its chiral integrity.

Conformational analysis of peptides with residues like Arg(Mtr) aims to understand their folding in solution. unimi.it This is often achieved by integrating NMR data, particularly NOE-derived distance restraints, with computational molecular modeling and energy calculations. fu-berlin.denih.gov These methods can predict and verify stable conformations such as alpha-helices, beta-sheets, or specific turns, which are critical for receptor binding and other biological activities. nih.gov

Chiral analysis is crucial because racemization—the conversion of an L-amino acid to a D-amino acid—can occur during peptide synthesis, particularly during coupling or cyclization steps. thieme-connect.de This can lead to diastereomeric impurities that are difficult to separate and may have altered or no biological activity. The chiral purity of peptides containing this compound can be assessed by methods such as chiral gas chromatography after hydrolysis and derivatization of the peptide. thieme-connect.de An alternative approach involves the synthesis of both potential epimers (peptides containing the L- and D- form of a specific amino acid) and comparing them using analytical techniques like HPLC, where they will typically have different retention times. thieme-connect.de

Future Directions and Emerging Research Avenues for H Arg Mtr Otbu

Development of Orthogonal Protecting Group Strategies for Arginine

A primary area of future research lies in the development of more sophisticated and truly orthogonal protecting group strategies for arginine. While the Mtr group is widely used, its removal often requires prolonged exposure to strong acids like trifluoroacetic acid (TFA), which can be problematic for sensitive peptides or those containing multiple arginine residues. thermofisher.comnih.gov This can lead to incomplete deprotection and side reactions. peptide.comthermofisher.com

Future investigations will likely focus on:

Novel Sulfonyl-based Groups: Research into new sulfonyl-type protecting groups that are more acid-labile than Mtr, yet stable to Fmoc-deprotection conditions, is crucial. The development of groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) was a step in this direction, offering faster cleavage times. peptide.comthermofisher.com The quest for even more finely-tuned sulfonyl derivatives continues.

Photolabile and Enzymatically Cleavable Groups: Introducing protecting groups that can be removed under exceptionally mild conditions, such as light or specific enzymes, would represent a significant leap forward. This would offer unparalleled orthogonality and be particularly beneficial for the synthesis of complex, modified peptides.

"Safety-Catch" Linkers and Protecting Groups: The exploration of "safety-catch" strategies, where a protecting group is stable until activated by a specific chemical transformation, could provide an additional layer of control in complex syntheses. ub.edu

The ideal next-generation protecting group for arginine would offer a balance of robust stability during chain assembly and facile, high-yield removal under conditions that preserve the integrity of the final peptide.

Exploration of Novel Coupling Reagents and Methodologies for H-Arg(Mtr)-Otbu Incorporation

The efficiency of incorporating this compound into a growing peptide chain is heavily dependent on the coupling reagents and methods employed. While standard reagents like HBTU, HATU, and DIC are effective, challenges such as racemization and side reactions persist, especially with sterically hindered residues. nih.govbachem.compeptide.com

Emerging research is likely to pursue:

Advanced Coupling Reagents: The development of novel coupling reagents with enhanced reactivity, reduced racemization, and improved safety profiles is a constant pursuit in peptide chemistry. bachem.comcsic.es Reagents like COMU, which incorporates OxymaPure to avoid explosive byproducts associated with HOBt or HOAt, exemplify this trend. bachem.com Future reagents may offer even greater efficiency and selectivity for challenging couplings involving this compound.

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy to accelerate coupling and deprotection steps in SPPS has shown significant promise. nih.gov Further optimization of microwave protocols specifically for the incorporation of this compound could lead to dramatically reduced synthesis times and improved purity of crude peptides.

Flow Chemistry Approaches: Continuous flow synthesis represents a paradigm shift from traditional batch processes. Adapting SPPS, including the incorporation of this compound, to flow chemistry systems could offer benefits in terms of scalability, process control, and automation.

The table below summarizes some of the commonly used coupling reagents in peptide synthesis.

| Reagent | Full Name | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Classical carbodiimide (B86325), often used with additives like HOBt to reduce racemization. nih.govbachem.com |

| DIC | N,N'-Diisopropylcarbodiimide | A liquid alternative to DCC, with the byproduct being a soluble urea. nih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A popular aminium/uronium salt-based reagent, known for its efficiency. nih.govpeptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | An aza-derivative of HBTU, often showing faster reaction rates and less racemization. nih.govpeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent, effective for sterically hindered couplings. nih.gov |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation reagent with enhanced safety and efficiency, particularly for microwave-assisted synthesis. bachem.com |

Advancements in Automated Synthesis and High-Throughput Approaches Utilizing this compound

The demand for synthetic peptides in drug discovery, proteomics, and materials science necessitates high-throughput synthesis and purification methods. Future developments will focus on integrating this compound seamlessly into these automated workflows.

Key areas of advancement include:

Optimized Automated Synthesizer Protocols: Tailoring the software and hardware of automated peptide synthesizers to handle the specific requirements of this compound is essential. google.comthermofisher.com This includes optimizing reagent delivery, reaction times, and washing steps to maximize coupling efficiency and minimize side reactions.

Parallel and Array Synthesis: The use of this compound in parallel synthesis platforms allows for the rapid generation of peptide libraries. These libraries are invaluable for screening for biological activity, optimizing peptide sequences, and in fields like epitope mapping.

Integration with Downstream Processing: A holistic approach that integrates automated synthesis with high-throughput purification and analysis techniques will be crucial. This will streamline the entire process from peptide design to obtaining pure, characterized peptides containing this compound.

Computational Chemistry and Modeling of this compound Reactivity and Conformational Preferences

Computational chemistry and molecular modeling are becoming indispensable tools in understanding and predicting chemical behavior. Applying these methods to this compound can provide valuable insights that guide experimental work.

Future research in this area will likely involve:

Modeling Reaction Mechanisms: Using quantum mechanics (QM) and hybrid QM/MM methods to model the coupling reaction of this compound can help in understanding the transition states and intermediates involved. This knowledge can aid in the design of more efficient coupling strategies and the prediction of potential side reactions.

Conformational Analysis: The Mtr and Otbu protecting groups influence the conformational preferences of the arginine residue. nih.govnih.gov Computational studies can predict the low-energy conformations of this compound and how these conformations affect its reactivity and the structure of the resulting peptide. This is particularly important for the design of peptides with specific secondary structures. rsc.org

Predicting Deprotection Pathways: Modeling the acid-catalyzed cleavage of the Mtr and Otbu groups can help in understanding the reaction mechanism and identifying potential side products. This can lead to the development of more efficient and cleaner deprotection protocols.

Expansions of this compound Applications in Emerging Interdisciplinary Research Fields

The versatility of peptides as bioactive molecules, drug delivery vehicles, and building blocks for nanomaterials opens up exciting new avenues for the application of this compound in interdisciplinary research. globalresearchcouncil.orgnserc-crsng.gc.caresearchgate.net

Emerging fields where this compound could play a significant role include:

Peptide-Based Drug Conjugates: The arginine residue is often crucial for the biological activity of peptides. Incorporating this compound into the synthesis of peptide-drug conjugates (PDCs) allows for the precise placement of arginine residues in these targeted therapeutic agents. elte.hu

Biomaterials and Tissue Engineering: Peptides containing arginine are known to interact with cell surfaces and the extracellular matrix. The use of this compound in the synthesis of peptide-based hydrogels and scaffolds can lead to biomaterials with enhanced cell adhesion and signaling properties.

Development of Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are well-known for their ability to cross cell membranes. mdpi.com The synthesis of novel CPPs using this compound could lead to more efficient delivery systems for a variety of cargo, including drugs, nucleic acids, and imaging agents.

Supramolecular Chemistry: The guanidinium (B1211019) group of arginine is capable of forming strong non-covalent interactions. The controlled incorporation of arginine into synthetic peptides using this compound can be exploited in the design of self-assembling peptide nanostructures and artificial receptors. researchgate.net

Q & A

Q. How do I ensure GDPR compliance when collaborating on this compound research involving human-derived peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.